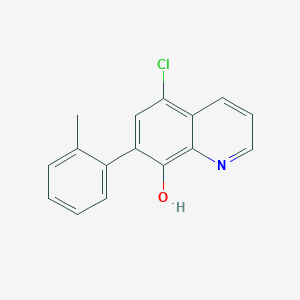

5-Chloro-7-(2-methylphenyl)quinolin-8-ol

Description

Significance of Quinoline (B57606) Derivatives in Contemporary Chemical Research

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation stems from its ability to form the core of numerous molecules that exhibit a wide range of pharmacological activities. nih.govgoogle.comresearchgate.net The versatility of the quinoline nucleus allows for substitutions at various positions, enabling chemists to fine-tune the electronic, steric, and lipophilic properties of the resulting derivatives to achieve desired biological effects. mdpi.com

Historically, quinoline derivatives have been pivotal in the fight against infectious diseases, with quinine (B1679958) and chloroquine (B1663885) being famous examples of antimalarial drugs. nih.govresearchgate.net The success of these early compounds spurred further investigation, leading to the development of quinoline-based drugs for a multitude of conditions. In contemporary research, quinoline derivatives are investigated for their potential as:

Anticancer Agents: They can interact with DNA, inhibit key enzymes like topoisomerases, and induce apoptosis in cancer cells. mdpi.comjindunchemistry.com

Antibacterial and Antifungal Agents: The fluoroquinolone class of antibiotics, such as ciprofloxacin, is a prime example of the scaffold's importance in combating bacterial infections. mdpi.comresearchgate.net

Antiviral Agents: Research has shown the potential of certain quinoline derivatives to inhibit viral replication, including against HIV. lgcstandards.comepo.org

Anti-inflammatory and Analgesic Agents: Various derivatives have demonstrated the ability to modulate inflammatory pathways. nih.govgoogle.com

Neuroprotective Agents: Some quinoline compounds are explored for their potential in treating neurodegenerative diseases. nih.govmdpi.com

Beyond medicine, the unique photophysical properties of quinoline derivatives make them valuable in material science, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and chemical sensors. lgcstandards.comchemsynthesis.com

Overview of 8-Hydroxyquinoline (B1678124) as a Pivotal Organic Scaffold

Within the extensive family of quinoline derivatives, 8-hydroxyquinoline, also known as quinolin-8-ol or oxine, holds a special place. sigmaaldrich.comchemicalbook.com It is a versatile organic compound characterized by a hydroxyl (-OH) group at the 8-position of the quinoline ring system. lgcstandards.comchemsynthesis.com This specific placement of the hydroxyl group adjacent to the ring nitrogen atom imparts a powerful ability to act as a bidentate chelating agent, forming stable complexes with a wide variety of metal ions. lgcstandards.comsigmaaldrich.com This chelating property is central to many of its applications.

The 8-hydroxyquinoline scaffold is a critical building block (or intermediate) for creating more complex molecules with tailored functions. sigmaaldrich.comchemicalbook.com Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and neuroprotective effects. mdpi.comlgcstandards.comchemicalbook.com The biological activity is often linked to its ability to chelate metal ions that are essential for the function of certain enzymes in pathogens or cancer cells. lgcstandards.com

Furthermore, metal complexes of 8-hydroxyquinoline derivatives, such as Tris(8-hydroxyquinolinato)aluminium (Alq3), are renowned for their use in OLED technology, where they serve as efficient electron-transporting and light-emitting materials. lgcstandards.comsigmaaldrich.com The versatility and significant bio- and photo-activity have cemented 8-hydroxyquinoline's status as a privileged scaffold in both medicinal chemistry and materials science. researchgate.netchemicalbook.com

Contextualization of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol within the Broader Quinolin-8-ol Family

The compound this compound is a specific, multi-substituted derivative of the 8-hydroxyquinoline scaffold. Its structure can be deconstructed into three key components:

The 8-Hydroxyquinoline Core: This provides the fundamental framework and the crucial metal-chelating functional group discussed previously.

A Chloro Group at Position 5: Halogenation is a common strategy in medicinal chemistry to modulate a molecule's properties. A chlorine atom at the 5-position, as seen in the parent compound 5-chloro-8-hydroxyquinoline (B194070) (Cloxiquine), can enhance lipophilicity, potentially improving cell membrane penetration. It also influences the electronic properties of the aromatic system, which can affect both biological activity and the stability of metal complexes.

While extensive research exists for simpler derivatives like 5-chloro-8-hydroxyquinoline and 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol), specific research findings and detailed experimental data for this compound are not widely reported in publicly accessible literature. molbase.comsigmaaldrich.com However, by understanding the contributions of each substituent, we can contextualize its potential properties. The combination of a halogen at C5 and a bulky aryl group at C7 suggests a compound designed to explore specific structure-activity relationships, likely in areas such as antimicrobial or anticancer research, where fine-tuning of steric and electronic properties is crucial for target binding and efficacy.

Below are data tables for the parent compound and a related, well-studied derivative to provide context.

Table 1: Properties of 5-Chloro-8-hydroxyquinoline

| Property | Value |

|---|---|

| IUPAC Name | 5-chloroquinolin-8-ol |

| Synonyms | Cloxiquine |

| CAS Number | 130-16-5 |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol |

| Appearance | Yellow to pale crystalline solid |

| Melting Point | 122-124 °C |

(Data sourced from multiple references) jindunchemistry.comnih.gov

Table 2: Properties of 5-Chloro-7-iodo-8-hydroxyquinoline

| Property | Value |

|---|---|

| IUPAC Name | 5-chloro-7-iodoquinolin-8-ol |

| Synonyms | Clioquinol (B1669181), Iodochlorhydroxyquin |

| CAS Number | 130-26-7 |

| Molecular Formula | C₉H₅ClINO |

| Molecular Weight | 305.50 g/mol |

| Appearance | Powder |

| Known Applications | Antifungal, antiprotozoal, neuroactive research |

(Data sourced from multiple references) sigmaaldrich.commolbase.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

648896-39-3 |

|---|---|

Molecular Formula |

C16H12ClNO |

Molecular Weight |

269.72 g/mol |

IUPAC Name |

5-chloro-7-(2-methylphenyl)quinolin-8-ol |

InChI |

InChI=1S/C16H12ClNO/c1-10-5-2-3-6-11(10)13-9-14(17)12-7-4-8-18-15(12)16(13)19/h2-9,19H,1H3 |

InChI Key |

TWHZEMUOALRLCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C3C=CC=NC3=C2O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 7 2 Methylphenyl Quinolin 8 Ol and Its Analogues

General Synthetic Approaches to Substituted Quinolin-8-ol Derivatives

The construction of the quinolin-8-ol skeleton and the introduction of various substituents can be achieved through several established synthetic methodologies. These include classical condensation and cyclization reactions to form the core heterocyclic structure, as well as modern cross-coupling and aminomethylation reactions to introduce functional diversity.

Condensation Reactions

Condensation reactions are fundamental to the synthesis of the quinoline (B57606) ring system. The Friedländer synthesis, for instance, involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. scispace.com This method is highly versatile for producing a wide range of substituted quinolines. Similarly, the Combes quinoline synthesis utilizes the reaction of anilines with β-diketones in the presence of an acid catalyst to yield 2,4-disubstituted quinolines. chemicalbook.com The Skraup synthesis, another classic method, produces quinoline from the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. rsc.org

| Condensation Reaction | Reactants | Key Features |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Versatile for various substitution patterns. |

| Combes Synthesis | Aniline + β-Diketone | Yields 2,4-disubstituted quinolines. |

| Skraup Synthesis | Aniline + Glycerol + Sulfuric Acid + Oxidizing Agent | A classic method for the synthesis of the basic quinoline core. |

Cyclization Processes

Cyclization processes are crucial for forming the heterocyclic quinoline ring. The Doebner-von Miller reaction is a well-established method that involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of a Lewis acid or Brønsted acid. For example, 5-chloro-8-hydroxyquinoline (B194070) can be synthesized from 2-amino-4-chlorophenol and acrolein diethyl acetal in the presence of hydrochloric acid. durham.ac.uk Another important cyclization strategy is the Gould-Jacobs reaction, which is particularly useful for the synthesis of 4-hydroxyquinolines. This reaction proceeds via the condensation of an aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization.

Mannich Reaction Strategies for Quinolin-8-ol Aminomethylation

The Mannich reaction is a powerful tool for the aminomethylation of the quinolin-8-ol core, typically at the 5- and 7-positions, which are activated for electrophilic substitution. This three-component reaction involves an active hydrogen compound (quinolin-8-ol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govscispace.comresearchgate.net This reaction provides a straightforward route to introduce aminomethyl groups, which can serve as important pharmacophores or as handles for further functionalization. researchgate.net For instance, the reaction of 5-chloro-8-hydroxyquinoline with paraformaldehyde and morpholine yields 5-Chloro-7-(morpholinomethyl)quinolin-8-ol. nih.gov

Suzuki Cross-Coupling Methods for Aryl Substitution

The Suzuki cross-coupling reaction is a highly effective and widely used method for forming carbon-carbon bonds, particularly for the introduction of aryl or heteroaryl substituents onto the quinoline scaffold. This palladium-catalyzed reaction pairs an organoboron reagent (such as a boronic acid or ester) with an organohalide or triflate. rsc.org For the synthesis of aryl-substituted quinolin-8-ols, a halogenated quinolin-8-ol precursor is typically reacted with an appropriate arylboronic acid. The hydroxyl group of the quinolin-8-ol often requires protection prior to the coupling reaction to prevent interference with the catalyst.

Specific Synthetic Routes and Precursors for 5-Chloro-7-(2-methylphenyl)quinolin-8-ol

A plausible synthetic route to this compound would likely involve a multi-step process, beginning with the construction of a di-halogenated quinolin-8-ol precursor, followed by a selective Suzuki cross-coupling reaction.

A potential synthetic pathway could start with the synthesis of 5,7-dichloro-8-hydroxyquinoline. This can be achieved through the chlorination of 8-hydroxyquinoline (B1678124). Subsequently, a selective Suzuki cross-coupling reaction can be employed to introduce the 2-methylphenyl group at the 7-position. This selectivity can often be achieved by carefully controlling the reaction conditions, as the halogen at the 7-position can be more reactive than the one at the 5-position under certain catalytic systems.

The key steps would be:

Synthesis of 5,7-dichloro-8-hydroxyquinoline: This precursor can be prepared by treating 8-hydroxyquinoline with a chlorinating agent such as N-chlorosuccinimide (NCS).

Protection of the hydroxyl group (optional but often necessary): The hydroxyl group of 5,7-dichloro-8-hydroxyquinoline may need to be protected, for example, as a benzyl or silyl ether, to prevent side reactions during the Suzuki coupling.

Suzuki cross-coupling: The protected 5,7-dichloro-8-hydroxyquinoline would then be reacted with 2-methylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Na₂CO₃), and a suitable solvent system (e.g., toluene/water or DME).

Deprotection: The final step would involve the removal of the protecting group from the hydroxyl function to yield the target compound, this compound.

| Reaction Step | Reactants | Reagents and Conditions | Product |

| Chlorination | 8-Hydroxyquinoline | N-Chlorosuccinimide (NCS) | 5,7-Dichloro-8-hydroxyquinoline |

| Protection (optional) | 5,7-Dichloro-8-hydroxyquinoline | Benzyl bromide, base | 8-(Benzyloxy)-5,7-dichloroquinoline |

| Suzuki Coupling | 8-(Benzyloxy)-5,7-dichloroquinoline, 2-Methylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/Water | 8-(Benzyloxy)-5-chloro-7-(2-methylphenyl)quinoline |

| Deprotection | 8-(Benzyloxy)-5-chloro-7-(2-methylphenyl)quinoline | H₂, Pd/C | This compound |

Derivatization Strategies for the Quinolin-8-ol Core

The quinolin-8-ol core is a versatile scaffold that allows for a wide range of derivatization strategies to modulate its physicochemical and biological properties. These modifications can be made at various positions on both the pyridine (B92270) and benzene (B151609) rings.

Substitution at the 5- and 7-positions: As mentioned, these positions are readily functionalized via electrophilic aromatic substitution reactions. Halogenation, nitration, and aminomethylation (Mannich reaction) are common transformations. nih.govresearchgate.net The resulting derivatives can then be used in further reactions, such as Suzuki or other cross-coupling reactions, to introduce a variety of aryl, heteroaryl, or alkyl groups.

Modification at the 2-position: The 2-position of the quinoline ring can be functionalized, for example, by reacting 2-methyl-8-hydroxyquinoline derivatives with aldehydes to introduce styryl groups.

Derivatization of the hydroxyl group: The 8-hydroxyl group can be etherified or esterified to produce a range of derivatives with altered solubility and electronic properties. For instance, reaction with alkyl halides in the presence of a base can yield alkoxy derivatives.

Hybridization with other bioactive molecules: A common strategy involves linking the quinolin-8-ol moiety to other pharmacologically active molecules to create hybrid compounds with potentially enhanced or dual activity. For example, 5-chloro-8-hydroxyquinoline has been coupled with ciprofloxacin via a Mannich reaction. researchgate.net

These derivatization strategies allow for the fine-tuning of the properties of quinolin-8-ol compounds for specific applications in drug discovery and materials science.

Modifications at the C-5 Position

The C-5 position of the 8-hydroxyquinoline ring is a common site for electrophilic substitution, allowing for the introduction of various functional groups. Halogenation is a primary modification at this position. For instance, direct chlorination of 8-hydroxyquinoline can yield 5-chloro-8-hydroxyquinoline, a key intermediate. guidechem.comchemicalbook.comgoogle.comgoogle.com The reaction conditions for such halogenations can be controlled to favor mono-substitution at the C-5 position. researchgate.net

Beyond simple halogenation, the introduction of aryl groups at the C-5 position can be achieved through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. libretexts.orgyoutube.comyoutube.com This methodology typically involves the reaction of a 5-halo-8-hydroxyquinoline derivative (e.g., 5-bromo-8-hydroxyquinoline) with an appropriate boronic acid in the presence of a palladium catalyst. scispace.comresearchgate.net To facilitate this reaction, the hydroxyl group at the C-8 position often requires protection, for example, as a benzyl ether, which can be later removed. scispace.com

| Starting Material | Reagent | Reaction Type | Product | Reference |

| 8-Hydroxyquinoline | Chlorine source | Electrophilic Halogenation | 5-Chloro-8-hydroxyquinoline | guidechem.com |

| 5-Bromo-8-(benzyloxy)quinoline | Arylboronic acid, Pd catalyst | Suzuki-Miyaura Coupling | 5-Aryl-8-(benzyloxy)quinoline | scispace.com |

Modifications at the C-7 Position

The C-7 position of the 5-chloro-8-hydroxyquinoline scaffold is another key site for structural diversification. Similar to the C-5 position, the C-7 position is susceptible to electrophilic aromatic substitution. orientjchem.org

One of the most versatile methods for introducing substituents at the C-7 position is the Mannich reaction. This reaction involves the aminoalkylation of the phenolic ring, introducing a methylene bridge connected to a secondary amine. For example, 5-chloro-8-hydroxyquinoline can react with formaldehyde and a suitable amine to yield 5-chloro-7-((alkylamino)methyl)quinolin-8-ol derivatives. mdpi.comnih.govepo.org This approach has been utilized to synthesize a variety of analogues with different amine moieties. mdpi.comnih.gov

Furthermore, the introduction of aryl and other carbon-based substituents at the C-7 position can be accomplished via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. scispace.comresearchgate.net This strategy would typically start from a 5-chloro-7-halo-8-hydroxyquinoline derivative, which can then be coupled with a variety of boronic acids to introduce diverse aryl or vinyl groups.

| Starting Material | Reagents | Reaction Type | Product | Reference |

| 5-Chloro-8-hydroxyquinoline | Formaldehyde, Secondary Amine | Mannich Reaction | 5-Chloro-7-((dialkylamino)methyl)quinolin-8-ol | mdpi.comepo.org |

| 5-Chloro-7-bromo-8-hydroxyquinoline | Arylboronic acid, Pd catalyst | Suzuki-Miyaura Coupling | 5-Chloro-7-aryl-8-hydroxyquinoline | scispace.com |

Modifications at the C-2 Position

Functionalization at the C-2 position of the quinoline ring offers another avenue for creating structural diversity. This position is part of the pyridine ring of the quinoline system and its reactivity can be distinct from the positions on the benzene ring.

Various synthetic strategies have been developed for the C-2 functionalization of quinolines. nih.govinformahealthcare.com For instance, 2-substituted 8-hydroxyquinoline derivatives can be synthesized through condensation reactions. nih.gov One approach involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted anilines to yield 8-hydroxyquinoline-2-carboxanilides. nih.gov Additionally, direct C-H functionalization of the C-2 position is an emerging area, though it can be challenging to achieve regioselectivity. nih.gov In the context of 5-chloro-7-aryl-8-hydroxyquinolines, modifications at the C-2 position would likely be incorporated at an earlier stage of the synthesis, for instance, by using a 2-substituted aniline in the initial quinoline ring formation reaction.

| Precursor | Reagent | Reaction Type | Product | Reference |

| 8-Hydroxyquinoline-2-carboxylic acid | Substituted aniline, PCl3 | Condensation | 8-Hydroxyquinoline-2-carboxanilide | nih.gov |

| 2-(Hydroxymethyl)quinolin-8-yl carbonate | Indole-2-carboxylic acid, EDCI, DMAP | Esterification | (8-Hydroxyquinolin-2-yl)methyl-1H-indole-2-carboxylate | nih.gov |

Hybridization Approaches with Other Pharmacophores

A contemporary strategy in drug design involves the hybridization of two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. The 5-chloro-8-hydroxyquinoline scaffold has been successfully incorporated into such hybrid molecules. nih.govmtak.hu

One notable example is the hybridization of 5-chloro-8-hydroxyquinoline with the antibiotic ciprofloxacin via a Mannich reaction. nih.govmdpi.com This approach links the two pharmacophores through a methylene bridge, resulting in a hybrid molecule with promising antibacterial properties. mdpi.comresearchgate.net

Another hybridization strategy involves linking the 8-hydroxyquinoline moiety to other biologically active scaffolds, such as indole. nih.gov For instance, N-((5,7-dichloro-8-hydroxyquinolin-2-yl)methyl)-1H-indole-2-carboxamides have been synthesized by coupling a 2-(aminomethyl)-5,7-dichloroquinolin-8-ol derivative with indole-2-carboxylic acid. nih.gov This approach allows for the combination of the metal-chelating properties of the 8-hydroxyquinoline core with the biological activities of the indole nucleus.

| 8-Hydroxyquinoline Derivative | Pharmacophore | Linking Strategy | Hybrid Product | Reference |

| 5-Chloro-8-hydroxyquinoline | Ciprofloxacin | Mannich Reaction | 5-Chloro-7-(ciprofloxacin-4-yl-methyl)quinolin-8-ol | nih.govmdpi.com |

| 2-(Aminomethyl)-5,7-dichloroquinolin-8-ol | Indole-2-carboxylic acid | Amide Coupling | N-((5,7-dichloro-8-hydroxyquinolin-2-yl)methyl)-1H-indole-2-carboxamide | nih.gov |

| 5-Chloro-8-hydroxyquinoline | D-Proline/D-Homoproline | Modified Mannich Reaction | (R)-5-chloro-7-((prolin-1-yl)methyl)quinolin-8-ol | mdpi.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

In the ¹H NMR spectrum of a compound like 5-Chloro-7-(2-methylphenyl)quinolin-8-ol, distinct signals corresponding to each unique proton in the molecule are expected. The aromatic protons of the quinoline (B57606) and the 2-methylphenyl rings would typically appear in the downfield region (approximately 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring currents. The methyl group protons on the tolyl substituent would resonate in the upfield region (around 2.3 ppm). The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

For the related compound, 3-(Benzamido(5-chloro-8-hydroxyquinolin-7-yl)(2-methylphenyl)), the following proton chemical shifts were observed in DMSO-d₆. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinoline-Ar | 9.09 - 9.24 | m | |

| Quinoline-Ar | 8.88 - 9.01 | m | |

| Quinoline-Ar | 8.40 - 8.53 | m | |

| Ar | 7.90 - 7.97 | m | |

| Ar | 7.68 - 7.75 | m | |

| Ar | 7.64 | s | |

| Ar | 7.50 - 7.56 | m | |

| Ar | 7.42 - 7.49 | m | |

| Ar | 7.12 - 7.27 | m | |

| Benzyl-H | 7.04 | d | 8.5 |

| NH | 10.40 | br. s. | |

| CH₃ | 2.29 | s |

Data obtained from a structurally similar compound: 3-(Benzamido(5-chloro-8-hydroxyquinolin-7-yl)(2-methylphenyl)). rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Aromatic and heteroaromatic carbons typically resonate in the range of 110-160 ppm. The carbon of the methyl group would appear significantly upfield.

For the related compound, 3-(Benzamido(5-chloro-8-hydroxyquinolin-7-yl)(2-methylphenyl)), the carbon-13 chemical shifts were reported as follows in DMSO-d₆. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 166.5 |

| Aromatic/Quinoline C | 150.7, 150.0, 140.5, 139.4, 136.9, 135.0, 133.4, 132.2, 131.2, 129.8, 128.4, 128.0, 127.9, 127.4, 126.7, 125.8, 125.2, 123.9, 119.0 |

| Benzyl-C | 48.8 |

| CH₃ | 19.6 |

Data obtained from a structurally similar compound: 3-(Benzamido(5-chloro-8-hydroxyquinolin-7-yl)(2-methylphenyl)). rsc.org

Fourier-transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline and phenyl rings would appear in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

The FTIR spectrum of the related compound, 3-(Benzamido(5-chloro-8-hydroxyquinolin-7-yl)(2-methylphenyl)), showed a characteristic N-H stretching vibration at 3289 cm⁻¹ and a C=O stretching vibration at 1637 cm⁻¹. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that exhibits characteristic absorption bands in the UV-Vis region. Typically, substituted quinolines show multiple absorption bands corresponding to π → π* transitions. The presence of the chloro, hydroxyl, and methylphenyl substituents would be expected to cause a bathochromic (red) shift of these absorption maxima compared to the parent quinoline molecule. The exact positions of these maxima are dependent on the solvent used for the analysis.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. The presence of the chlorine atom would result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the (M)⁺ and (M+2)⁺ peaks.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula. For the related compound, 3-(Benzamido(5-chloro-8-hydroxyquinolin-7-yl)(2-methylphenyl)), the HRMS (ESI-) data was reported as m/z 401.1062, which corresponds to the molecular formula C₂₄H₁₈ClN₂O₂ for the [M-H]⁻ ion. rsc.org

X-ray Diffraction (XRD) and Single-Crystal X-ray Structural Analysis

X-ray diffraction techniques, particularly single-crystal X-ray analysis, provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown. The resulting data would reveal the precise geometry of the molecule, including the dihedral angle between the quinoline and the 2-methylphenyl ring systems. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. At present, no published single-crystal X-ray structural data for this compound has been found in the reviewed literature.

Advanced Spectroscopic Techniques for Solution-Phase Investigations

Solution-phase studies are critical for understanding a molecule's behavior in a biologically relevant or reaction medium. Advanced spectroscopic methods can provide detailed information about the local atomic environment, oxidation states, and electronic configuration of specific elements within the molecule.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of matter. wiley.comnih.gov It is applicable to a wide range of samples, including those in solution. An XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). wiley.comnih.gov

For this compound, XAS could be particularly insightful by probing the local environment of the chlorine and nitrogen atoms.

Chlorine K-edge XAS: By tuning the X-ray energy to the chlorine K-edge, one could obtain information about the oxidation state and covalent character of the C-Cl bond. The position and features of the absorption edge are sensitive to the effective charge on the chlorine atom. Studies on other chlorinated aromatic compounds have demonstrated the ability of Cl K-edge XANES to track the behavior and chemical state of chlorine. kek.jp

Nitrogen K-edge XAS: Similarly, targeting the nitrogen K-edge would provide details about the electronic structure of the quinoline ring. The XANES region would be sensitive to the hybridization of the nitrogen atom and its bonding environment within the heterocyclic system. This is particularly relevant for nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. mdpi.comnih.govnih.gov

If XAS data were available for this compound, a data table summarizing the key findings could be presented as follows. Since no experimental data has been found, this table serves as a template for what such data would entail.

Table 1: Hypothetical XAS Data for this compound

| Edge | Feature | Energy (eV) | Interpretation |

|---|---|---|---|

| Cl K-edge | Pre-edge peak | N/A | Correlates to Cl 1s → σ*(C-Cl) transition |

| Edge position | N/A | Reflects the effective nuclear charge on the Cl atom | |

| N K-edge | π* resonance | N/A | Relates to transitions into unoccupied π-orbitals of the quinoline ring |

High-Energy Resolution Fluorescence Detected (HERFD) XAS

High-Energy Resolution Fluorescence Detected (HERFD) XAS is an advanced form of XAS that overcomes some of the limitations of conventional absorption measurements, such as lifetime broadening. diamond.ac.ukstanford.edu By using a high-resolution spectrometer to detect only a narrow band of the fluorescence decay, HERFD XAS spectra exhibit significantly sharper and more resolved features. stanford.edunih.gov

This enhanced resolution would be highly beneficial for studying this compound. The technique could more clearly distinguish between different electronic transitions that might overlap in a conventional XANES spectrum. nih.gov

Improved Spectral Features: For the chlorine and nitrogen K-edges, HERFD XAS would provide a much clearer view of the pre-edge features and the shape of the rising edge. This allows for a more precise determination of the electronic structure, including the character of the lowest unoccupied molecular orbitals (LUMOs) associated with the probed atom. nih.gov

Probing Subtle Electronic Effects: The substitution pattern on the quinoline ring (the chloro, 2-methylphenyl, and hydroxyl groups) induces subtle changes in the electronic structure. HERFD XAS would be sensitive to these changes, offering a detailed picture of how these substituents modulate the electronic properties of the core quinoline scaffold.

Without experimental data, a representative table of findings remains illustrative.

Table 2: Potential Insights from HERFD XAS for this compound

| Parameter | Information Gained |

|---|---|

| Sharpened Pre-edge Peaks | More accurate energy and intensity determination, providing clearer insight into d-p orbital mixing and local symmetry. nih.gov |

| Resolved Edge Features | Better separation of overlapping transitions, allowing for a more detailed assignment of electronic states. |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org It is a highly sensitive method for studying paramagnetic materials, including organic radicals and transition metal complexes. wikipedia.orgillinois.edu

The parent molecule, this compound, is a diamagnetic species with all electrons paired. Therefore, in its ground state, it would be "EPR-silent" and would not produce an EPR spectrum.

However, EPR spectroscopy could become a relevant tool under specific circumstances:

Formation of Radical Species: If the molecule were to be oxidized or reduced through chemical or electrochemical means to form a radical cation or anion, EPR spectroscopy would be the ideal technique to characterize this paramagnetic species. The resulting spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule through hyperfine couplings to magnetic nuclei (e.g., ¹⁴N, ¹H, ³⁵/³⁷Cl).

Metal Complexation: Quinoline derivatives are known to form complexes with various transition metal ions. acs.orgrsc.org If this compound were used as a ligand to coordinate with a paramagnetic metal ion (e.g., Cu(II), Mn(II), Co(II)), EPR spectroscopy would be a powerful tool to probe the coordination environment of the metal center. illinois.eduresearchgate.net The g-values and hyperfine coupling constants from the EPR spectrum would provide detailed information about the geometry and electronic structure of the metal-ligand complex. acs.orgillinois.edu

Given that the compound itself is diamagnetic, a data table for its direct EPR characterization is not applicable. A hypothetical table for a paramagnetic metal complex is provided for illustrative purposes.

Table 3: Illustrative EPR Parameters for a Hypothetical Metal Complex of this compound (e.g., a Cu(II) Complex)

| Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| g-values (gₓ, gᵧ, g₂) | N/A | Provides information about the symmetry and electronic ground state of the metal center. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is employed to study the electronic structure and properties of many-body systems, such as molecules.

Structural Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule. Structural optimization calculations using DFT systematically alter the geometry of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol to find the configuration with the lowest energy, which corresponds to the most stable structure.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Band Gap

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For quinoline (B57606) derivatives, DFT calculations are a standard method to compute these orbital energies and the resulting band gap, which helps in understanding their electronic transitions and potential applications in areas like electronics or as bioactive agents.

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability of the molecule. |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to explain and predict the outcome of chemical reactions. The spatial distribution of these orbitals in this compound is crucial. The HOMO is typically localized on the more electron-rich parts of the molecule, which are prone to electrophilic attack. Conversely, the LUMO is concentrated on the electron-deficient regions, which are susceptible to nucleophilic attack. Visualizing the 3D plots of the HOMO and LUMO surfaces provides a clear picture of the molecule's reactive sites. For various quinoline compounds, FMO analysis has been instrumental in understanding their reactivity patterns.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study excited states. This makes it a valuable tool for predicting and interpreting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability). For a molecule like this compound, TD-DFT calculations can help assign the observed peaks in an experimental UV-Vis spectrum to specific electronic transitions, such as π→π* or n→π* transitions within the quinoline and phenyl rings.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is mapped onto the electron density surface of the molecule, using a color code to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). Green usually denotes neutral or near-zero potential regions.

For this compound, the MEP surface would likely show negative potential around the electronegative oxygen and nitrogen atoms of the quinolin-8-ol moiety, as well as the chlorine atom. These would be the preferred sites for interaction with electrophiles or for hydrogen bonding. Positive potential would be expected around the hydrogen atoms. MEP analysis is widely used to understand intermolecular interactions and recognition processes.

Topological Analyses: Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG)

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsions, play a critical role in determining the structure and function of molecules. The Non-Covalent Interaction (NCI) index, based on the electron density (ρ) and its reduced density gradient (RDG), is a powerful computational method for visualizing and characterizing these weak interactions in real space.

The RDG is a dimensionless quantity that highlights regions where the electron density deviates from a uniform distribution. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the density, different types of interactions can be distinguished. Large, green-colored isosurfaces in an NCI plot typically indicate weak van der Waals interactions. Blue isosurfaces signify strong, attractive interactions like hydrogen bonds, while red isosurfaces denote strong, repulsive interactions, such as steric clashes. For this compound, NCI and RDG analyses could reveal intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen, as well as van der Waals interactions between the phenyl and quinoline rings, which would help to stabilize the molecule's preferred conformation.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses are powerful quantum chemical tools used to visualize and understand the nature of chemical bonding in molecules. ELF provides a measure of the likelihood of finding an electron pair in a specific region of a molecule, effectively mapping out core electrons, covalent bonds, and lone pairs. LOL offers a complementary perspective, highlighting regions where the electron's kinetic energy is lower, which is also indicative of bonding and lone pair regions.

For a molecule like this compound, these analyses would reveal the electronic landscape. High ELF and LOL values would be expected in the regions corresponding to the C-C and C-N bonds of the quinoline rings, the C-Cl bond, and the C-O bond of the hydroxyl group. The analysis would distinctly show the delocalized π-electron system of the aromatic quinoline core and the separate aromatic system of the 2-methylphenyl substituent. Furthermore, the lone pairs on the nitrogen and oxygen atoms would appear as distinct localization domains. These analyses are crucial for understanding the molecule's reactivity, stability, and intermolecular interaction sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and core orbitals, which align with classical Lewis structures. mpg.dewisc.edu This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer, by examining the interactions between filled (donor) and vacant (acceptor) orbitals. dergi-fytronix.comresearchgate.net

Table 1: Illustrative Example of NBO Second-Order Perturbation Analysis for a Quinoline Derivative (Note: This data is hypothetical and based on typical findings for related quinoline structures to illustrate the type of information generated by NBO analysis.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N1 | π* (C2-C3) | 5.45 | Lone Pair -> Antibonding π |

| LP (2) O8 | π* (C7-C8a) | 18.70 | Lone Pair -> Antibonding π |

| π (C5-C6) | π* (C4a-C8a) | 20.15 | π -> Antibonding π |

| π (C7-C8) | π* (C5-C6) | 15.60 | π -> Antibonding π |

| σ (C7-C1') | σ* (C2'-C3') | 2.50 | σ -> Antibonding σ |

LP = Lone Pair; π = pi bond; σ = sigma bond; π = antibonding pi; σ* = antibonding sigma. E(2) represents the stabilization energy.*

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. researchgate.net This analysis is performed at the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. A high ρ(r) and a negative ∇²ρ(r) are characteristic of covalent bonds (shared interactions), while low ρ(r) and positive ∇²ρ(r) indicate closed-shell interactions, such as ionic bonds, hydrogen bonds, or van der Waals forces.

For this compound, QTAIM analysis would be used to characterize every bond within the molecule. The C-C, C-H, C-N, C-O, and C-Cl bonds would be analyzed to quantify their covalent character. Additionally, QTAIM is exceptionally adept at identifying and characterizing weaker intramolecular interactions, such as a potential hydrogen bond between the hydroxyl proton and the quinoline nitrogen, which would be revealed by a bond path and specific BCP properties between the H and N atoms.

Non-Linear Optic (NLO) Properties

Non-linear optic (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, which is crucial for applications in optoelectronics and photonics. Computational chemistry allows for the prediction of NLO properties, such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), from the molecule's electronic structure. Molecules with significant charge separation, extended π-conjugated systems, and donor-acceptor groups often possess large hyperpolarizability values, making them promising NLO candidates.

The structure of this compound, featuring an electron-donating hydroxyl group and an electron-withdrawing chloro group on a conjugated quinoline system, suggests potential NLO activity. Theoretical calculations would involve optimizing the molecule's geometry and then computing its NLO parameters. The magnitude of the first hyperpolarizability (β) would be the primary indicator of its NLO response. Comparing this value to that of known NLO materials like urea (B33335) would provide a benchmark for its potential performance.

In Silico Chemoinformatics Tools for Predictive Modeling

Chemoinformatics employs computational methods to analyze chemical information, enabling the prediction of compound properties and activities, thereby accelerating drug discovery and materials science.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational concepts in medicinal chemistry for designing and optimizing new bioactive compounds. researchgate.net QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by calculating molecular descriptors (e.g., electronic, steric, hydrophobic properties) and using statistical methods to build a predictive model.

For the quinoline class of compounds, QSAR studies have been instrumental in identifying key structural features that govern their activity against various targets, including bacteria and Plasmodium falciparum. mdpi.com A QSAR model for a series of 7-substituted-4-aminoquinoline derivatives, for instance, could reveal that hydrophobicity at the 7-position is critical for antimalarial activity. mdpi.com For this compound, a QSAR model developed for similar antibacterial or antifungal quinolinols could predict its potency based on the descriptors associated with its chloro and methylphenyl substituents.

Predictive bioactivity screening tools like Petra/Osiris/Molinspiration (POM) analysis are used to assess the drug-likeness and potential biological activities of a molecule based on its structure. researchgate.netnih.gov These tools calculate various molecular properties and compare them to the properties of known drugs.

Molinspiration analysis calculates properties related to Lipinski's "Rule of Five" (e.g., LogP, molecular weight, number of hydrogen bond donors/acceptors) and predicts bioactivity scores for targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov

Osiris analysis predicts potential toxicity risks (mutagenicity, tumorigenicity), drug-likeness, and a cumulative drug score. nih.gov

Studies on other 7-substituted quinolin-8-ol derivatives have utilized POM analysis to prioritize compounds for synthesis and testing. researchgate.netutm.myutm.my For this compound, a POM analysis would provide a rapid in silico assessment of its potential as a drug candidate.

Table 2: Illustrative Example of a POM Analysis for a 7-Substituted Quinolin-8-ol Derivative (Note: This data is hypothetical and based on typical results for related compounds to illustrate the parameters evaluated.)

| Parameter | Value | Interpretation |

| Molinspiration Parameters | ||

| miLogP | 4.25 | Optimal lipophilicity (typically < 5) |

| TPSA (Ų) | 33.15 | Good cell permeability (typically < 140) |

| nViolations (Lipinski's Rule) | 0 | Good drug-likeness |

| GPCR Ligand Score | 0.15 | Potential activity |

| Ion Channel Modulator Score | 0.05 | Potential activity |

| Kinase Inhibitor Score | -0.20 | Unlikely to be a kinase inhibitor |

| Osiris Parameters | ||

| cLogP | 4.10 | Calculated lipophilicity |

| Solubility (logS) | -4.50 | Low solubility |

| Drug-Likeness | 3.85 | Favorable drug-like characteristics |

| Toxicity Risk (Mutagenic) | None | Low risk |

| Drug Score | 0.55 | Good overall score |

Coordination Chemistry of 5 Chloro 7 2 Methylphenyl Quinolin 8 Ol and Its Metal Complexes

Chelation Properties of Quinolin-8-ol Ligands with Metal Ions

8-Hydroxyquinoline (B1678124) and its derivatives are renowned for their potent metal-chelating capabilities. researchgate.netnih.govnih.gov The fundamental basis for this property lies in the spatial arrangement of the hydroxyl group at the C-8 position and the nitrogen atom within the quinoline (B57606) ring. This arrangement allows the deprotonated hydroxyl oxygen and the lone pair of electrons on the nitrogen atom to form a stable five-membered chelate ring with a metal ion. researchgate.netrroij.com This bidentate coordination is a hallmark of 8-hydroxyquinoline-based ligands. researchgate.net

The specific ligand, 5-Chloro-7-(2-methylphenyl)quinolin-8-ol, incorporates key substituents that modulate its electronic properties and, consequently, its interaction with metal ions.

5-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 5-position influences the acidity of the 8-hydroxyl proton. This electronic effect can enhance the stability of the resulting metal complexes compared to the unsubstituted 8-hydroxyquinoline.

7-(2-methylphenyl) Group: The bulky aryl group at the 7-position introduces significant steric hindrance around the coordination site. This can influence the stoichiometry of the resulting complexes, the coordination geometry, and the selectivity of the ligand for certain metal ions over others.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would follow established procedures for 8-hydroxyquinoline derivatives. isca.mearabjchem.org This typically involves the reaction of the ligand with a metal salt (e.g., chloride, acetate, or sulfate) in a suitable solvent medium, such as ethanol, methanol, or aqueous alcohol mixtures. isca.megoogle.com The reaction is often facilitated by adjusting the pH to ensure deprotonation of the ligand's hydroxyl group, thereby enabling coordination. The resulting metal complexes, often being sparingly soluble, precipitate from the solution and can be isolated by filtration.

Characterization of these complexes relies on a suite of analytical and spectroscopic techniques to confirm their composition and structure. researchgate.netarabjchem.orgscirp.org

Common Characterization Techniques:

| Technique | Information Obtained |

|---|---|

| Elemental Analysis (CHN) | Determines the empirical formula and confirms the ligand-to-metal stoichiometry. |

| Infrared (IR) Spectroscopy | Confirms coordination by observing shifts in characteristic ligand vibrational frequencies. |

| UV-Visible Spectroscopy | Studies the electronic transitions within the ligand and the complex, indicating complex formation. |

| Molar Conductance | Determines the electrolytic nature of the complexes in solution (ionic vs. non-ionic). isca.me |

Transition Metal Complexes (e.g., Ag(I), Cu(II), Ni(II), Co(II), Mn(II), Ru(II))

Transition metals readily form stable complexes with 8-hydroxyquinoline ligands. Based on studies of analogous compounds like 5-chloro-7-iodo-8-quinolinol and other 5-chloro-8-quinolinol derivatives, complexes with metals such as Cu(II), Ni(II), and Co(II) are well-documented. researchgate.netisca.me For divalent ions, the general formula is expected to be [M(L)₂]·nH₂O, where L represents the deprotonated this compound ligand. The geometry of these complexes is often proposed based on magnetic and spectral data; for instance, Cu(II) complexes are typically distorted octahedral, while Co(II) and Ni(II) complexes often adopt octahedral geometries, potentially involving coordinated water molecules. researchgate.net Recent studies have also explored the synthesis and characterization of Ag(I) complexes with 5-chloroquinolin-8-ol. dntb.gov.ua

Main Group and Lanthanide Complexes (e.g., Al(III))

8-Hydroxyquinoline derivatives are excellent chelators for main group metals, most notably Al(III). researchgate.netresearchgate.net The tris(8-hydroxyquinolinate)aluminum(III) (Alq₃) complex is a benchmark material in organic light-emitting diodes (OLEDs). It is highly probable that this compound would form a stable, neutral tris-complex with Al(III), [Al(L)₃]. The synthesis would involve reacting the ligand with an aluminum salt in a 3:1 molar ratio. The resulting complex is expected to be a highly fluorescent material, with its specific photophysical properties being tuned by the chloro and methylphenyl substituents. Research on related ligands suggests that lanthanide complexes could also be synthesized, although steric hindrance from the 7-aryl group might influence the coordination number and geometry.

Structural Elucidation of Metal-Quinolin-8-ol Complexes

The definitive structure of metal complexes is determined by single-crystal X-ray diffraction. For complexes of 8-hydroxyquinoline derivatives, this technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net

In the absence of specific crystallographic data for complexes of this compound, structural inferences are drawn from studies on analogous systems. For a typical [M(L)₂] complex with a divalent transition metal, a distorted tetrahedral or square planar geometry around the metal center is possible. However, the inclusion of solvent molecules (e.g., water, ethanol) in the coordination sphere frequently leads to five-coordinate (square pyramidal) or six-coordinate (distorted octahedral) geometries. researchgate.net The steric bulk of the 2-methylphenyl group at the 7-position would likely play a significant role in dictating the final solid-state structure, influencing how the ligands pack around the metal ion.

Spectroscopic Signatures and Electronic Transitions in Metal Complexation

The formation of a metal complex with this compound is accompanied by distinct changes in its spectroscopic properties.

Infrared (IR) Spectroscopy: Upon coordination to a metal ion, characteristic shifts in the ligand's vibrational bands are observed.

The broad band associated with the phenolic O-H stretch (around 3400 cm⁻¹) in the free ligand is expected to disappear in the spectrum of the complex, indicating deprotonation and coordination of the oxygen atom.

The C-O stretching vibration (typically around 1225-1280 cm⁻¹) would shift to a higher frequency upon complexation. sci-hub.se

The C=N stretching vibration of the quinoline ring (around 1580 cm⁻¹) is also expected to shift, confirming the involvement of the nitrogen atom in chelation. scirp.org

New, low-frequency bands corresponding to the M-O and M-N stretching vibrations would appear in the far-IR region of the complex's spectrum. scirp.org

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of 8-hydroxyquinoline derivatives are characterized by intense bands in the UV region, arising from π→π* transitions within the aromatic system. Upon complexation, these bands typically undergo a bathochromic (red) shift to longer wavelengths. scirp.org This shift is indicative of the delocalization of electron density through the newly formed chelate ring and is a strong indicator of complex formation. New, weaker bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals) may also appear in the visible region.

Theoretical Insights into Metal Binding Affinity and Coordination Environment

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of 8-hydroxyquinoline ligands and their metal complexes. eurjchem.comekb.egdntb.gov.ua Theoretical calculations can provide valuable insights into aspects that are challenging to probe experimentally.

For this compound and its complexes, DFT studies could be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the ligand and its metal complexes, including bond lengths and angles. mdpi.com

Analyze Electronic Structure: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. eurjchem.com

Predict Spectroscopic Properties: Simulate IR and UV-Vis spectra to aid in the interpretation of experimental data.

Evaluate Binding Affinity: Calculate the binding energy between the ligand and various metal ions to predict the stability and selectivity of complex formation.

Map Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps can identify the electron-rich (negatively charged) regions, such as the nitrogen and oxygen atoms, confirming them as the primary sites for metal coordination. sci-hub.se

These computational approaches complement experimental findings, providing a deeper understanding of the coordination environment and the factors governing the metal-binding affinity of this specific ligand.

Mechanistic Investigations of Biological Activities in Vitro Studies

Mechanism of Metal Ion Chelation and Redistribution in Biological Systems

The foundational mechanism of action for 8-hydroxyquinoline (B1678124) compounds, including 5-Chloro-7-(2-methylphenyl)quinolin-8-ol, is their capacity to act as potent chelators of metal ions. This chelation is primarily facilitated by the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position, which together form a stable complex with various metal ions.

In biological systems, this chelation can lead to a redistribution of metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺). By binding to these ions, this compound can influence their bioavailability and transport across cellular membranes. This modulation of metal ion homeostasis is a critical factor in the compound's biological effects, as these ions are essential cofactors for numerous enzymes and proteins involved in a myriad of cellular processes. The disruption of this delicate balance can lead to the inhibition of metalloenzymes and the modulation of signaling pathways that are dependent on these metal ions. The lipophilic nature of the 8-hydroxyquinoline scaffold allows these compounds to traverse biological membranes, facilitating the transport and redistribution of chelated metal ions within and between cells.

Enzyme Inhibition Studies

The ability of this compound to chelate metal ions is also central to its enzyme inhibitory activities, particularly for enzymes that rely on metal cofactors for their catalytic function.

α-Glucosidase and α-Amylase Inhibition

While specific inhibitory data for this compound against α-glucosidase and α-amylase is not extensively documented in publicly available research, the general class of quinoline derivatives has been investigated for such activities. These enzymes are key players in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing hyperglycemia. The inhibitory potential of quinoline derivatives in this context is often attributed to their interaction with the active sites of these enzymes, which can be influenced by their structural and electronic properties.

Cholinesterase Inhibition

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathological conditions. The ability of 8-hydroxyquinoline derivatives to chelate zinc, the essential cofactor for MMPs, provides a strong rationale for their investigation as MMP inhibitors.

Studies on related compounds, such as clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), have demonstrated inhibitory activity against specific MMPs. For instance, clioquinol has been identified as an inhibitor of MMP-14. It is plausible that this compound shares a similar inhibitory mechanism due to the conservation of the zinc-chelating 8-hydroxyquinoline core. However, detailed enzymatic assays and IC₅₀ values for this compound against a panel of MMPs would be necessary to confirm its specific inhibitory profile.

| Enzyme Target | Inhibitory Activity of Related 8-Hydroxyquinolines |

| α-Glucosidase | General quinoline derivatives show potential. |

| α-Amylase | General quinoline derivatives show potential. |

| Cholinesterases | Various derivatives have been studied. |

| Matrix Metalloproteinases | Clioquinol inhibits MMP-14. |

Cellular Pathway Modulation (In Vitro)

The modulation of cellular pathways by this compound in vitro is intrinsically linked to its metal chelation properties and subsequent enzyme inhibition. By altering the intracellular concentrations of metal ions, this compound can affect signaling cascades that are dependent on metalloproteins.

For example, studies on the related compound clioquinol have shown that it can interfere with nerve growth factor (NGF) signaling pathways in vitro. This interference is thought to be mediated, at least in part, by the compound's ability to modulate metal ion homeostasis, which can impact the activity of kinases and other signaling molecules. While direct evidence for this compound is lacking, it is a reasonable hypothesis that it may exert similar effects on various cellular pathways through its metal-chelating properties.

Protein-Binding Analysis

The interaction of small molecules with proteins is a key determinant of their pharmacokinetic and pharmacodynamic properties. Serum albumin is the most abundant protein in the blood plasma and plays a crucial role in the transport and disposition of many drugs.

Structure-Activity Relationship (SAR) Delineation

The biological profile of this compound is intrinsically linked to its chemical architecture. The specific arrangement and nature of its substituents—the chloro group at position 5, the 2-methylphenyl group at position 7, and the hydroxyl group at position 8—are critical determinants of its efficacy and mode of action.

The substitution pattern on the 8-hydroxyquinoline scaffold is a key factor in its biological activity. The hydroxyl group at the C-8 position is paramount, as it, along with the nitrogen atom in the quinoline ring, provides the necessary sites for metal ion chelation, a primary driver of the bioactivity for this class of compounds. nih.govtandfonline.com Studies on various 8-HQ derivatives demonstrate that the presence and nature of substituents at the C-5 and C-7 positions significantly modulate their biological effects.

Halogenation, particularly at the C-5 and C-7 positions, is a common strategy to enhance the potency of 8-HQ derivatives. The chlorine atom at the C-5 position of this compound likely increases the molecule's lipophilicity. researchgate.netnih.gov This enhanced lipophilicity can facilitate easier passage through cellular membranes, thereby increasing the intracellular concentration of the compound and improving its access to biological targets. Furthermore, the electron-withdrawing nature of the chlorine atom can influence the electronic properties of the entire quinoline ring system, potentially affecting its interaction with target molecules. nih.gov For instance, structure-activity relationship (SAR) studies on various halogenated quinolines have shown that such substitutions can lead to increased anticancer and antimicrobial activities. nih.gov

The aryl substituent at the C-7 position also plays a crucial role. The electronic nature of this group can significantly influence bioactivity. While specific data on the 2-methylphenyl group is limited, studies on related 7-aryl-8-hydroxyquinolines indicate that both electron-donating and electron-withdrawing groups on the ancillary phenyl ring can modulate antiviral and anticancer activities. nih.gov

Table 1: Influence of Substituents on Anticancer Activity of 8-Hydroxyquinoline Analogs

This table presents data for related 8-hydroxyquinoline compounds to illustrate structure-activity relationships, as specific data for this compound is not available.

| Compound | Substituent at C-5 | Substituent at C-7 | Target Cell Line | Activity (IC₅₀) |

| 8-Hydroxyquinoline | H | H | K562 | >50 µg/mL |

| 5-Chloroquinolin-8-ol (Cloxyquin) | Cl | H | M. tuberculosis | 0.062-0.25 µg/mL |

| 5-Chloro-7-iodo-8-quinolinol (Clioquinol) | Cl | I | Various | Potent anticancer activity |

| 5,7-Dichloro-8-hydroxyquinoline | Cl | Cl | A. niger | High fungitoxicity |

Data compiled from various sources illustrating general SAR trends. nih.govnih.govnih.govsigmaaldrich.com

Steric hindrance, introduced by bulky substituents, can significantly impact the biological activity of a molecule. In the case of this compound, the 2-methylphenyl group at the C-7 position introduces considerable steric bulk. The orientation of this phenyl ring relative to the quinoline plane can influence how the molecule binds to its biological targets.

The presence of the methyl group at the ortho position of the phenyl ring forces a non-planar conformation between the phenyl and quinoline rings. This twisting can affect the molecule's ability to intercalate with DNA or fit into the active site of an enzyme. Depending on the specific target, this steric hindrance could either enhance or diminish biological activity. For some enzymes, a non-planar conformation might be optimal for binding, while for others, a more planar structure is required.

A defining characteristic of 8-hydroxyquinoline and its derivatives is the ability to act as a bidentate chelating agent for various metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺). nih.govdovepress.com The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the C-8 hydroxyl group form a stable five-membered ring with a metal ion. researchgate.net The majority of the biological activities attributed to 8-HQ derivatives, including their antimicrobial and anticancer effects, are believed to stem from this chelating ability. nih.govtandfonline.com

The formation of a metal-ligand complex can lead to several biological consequences:

Altered Redox Potential: The chelated metal ion can have a different redox potential compared to the free ion, which can promote the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Enzyme Inhibition: Many enzymes require metal ions as cofactors. The 8-HQ derivative can either sequester these essential metals, rendering the enzyme inactive, or the metal-8-HQ complex itself can act as a potent enzyme inhibitor. dovepress.com For example, the anticancer activity of some quinolines is linked to their ability to inhibit proteasomes, a process that can be mediated through their interactions with metal ions. dovepress.com

Increased Lipophilicity: The formation of a neutral 2:1 (ligand:metal) complex can increase the lipophilicity of the compound, further enhancing its ability to cross biological membranes and accumulate within the cell.

Specific In Vitro Biological Target Investigations

The biological effects of this compound and related compounds have been investigated against a range of microbial and cancer cell targets. These studies aim to elucidate the specific mechanisms of action that contribute to their observed bioactivities.

8-Hydroxyquinoline derivatives are known for their broad-spectrum antimicrobial and antifungal properties. nih.govmdpi.com The primary mechanism is widely considered to be the chelation of essential metal ions. nih.gov Microorganisms require trace metals like iron, zinc, and copper for various metabolic processes and as cofactors for enzymes. By sequestering these ions, 8-HQ derivatives can effectively starve the microbes, leading to growth inhibition or cell death.

For instance, the activity of halogenated 8-hydroxyquinolines against Mycobacterium tuberculosis is thought to be related to iron chelation, which deprives the bacteria of this essential nutrient. nih.gov While the free ligand may possess some activity, the metal complexes formed in situ are often the more potent antimicrobial agents.

Studies on substituted 2-methyl-8-quinolinols have demonstrated significant in vitro antifungal activity against fungi such as Aspergillus niger. nih.govnih.gov The 5,7-dichloro and 5,7-dibromo derivatives were found to be particularly potent, suggesting that halogenation is a key factor for fungitoxicity. nih.gov This indicates that a compound like this compound would likely exhibit antifungal properties, potentially through membrane disruption or inhibition of critical metalloenzymes within the fungal cells.

The anticancer properties of 8-hydroxyquinoline derivatives are a major focus of research. These compounds have demonstrated cytotoxicity against a wide array of human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). frontiersin.orgnih.govnih.gov The mechanisms of action are diverse and often linked to the compound's ability to interact with cellular metal ions.

One proposed mechanism involves the chelation of copper. The resulting copper-8-HQ complex can act as a proteasome inhibitor, leading to the accumulation of misfolded proteins and triggering apoptosis (programmed cell death) in cancer cells. dovepress.com Additionally, these complexes can generate ROS, inducing oxidative stress that preferentially damages cancer cells, which often have a compromised antioxidant defense system. frontiersin.org Studies on copper complexes of 8-hydroxyquinoline hydrazones showed high activity against A-549 (lung) cancer cells and the ability to induce ROS and apoptosis. frontiersin.org Similarly, cobalt(II) complexes of 5,7-dihalo-8-quinolinols have shown potent activity against HeLa cells, causing cell cycle arrest and inducing mitochondrial dysfunction. nih.gov

Table 2: Antiproliferative Activity of Related 8-Hydroxyquinoline Complexes

This table presents data for related 8-hydroxyquinoline compounds to illustrate anticancer mechanisms, as specific data for this compound is not available.

| Compound Type | Target Cell Line | Mechanism of Action | Activity (IC₅₀) |

| Co(II) Complex of 5,7-dihalo-8-quinolinol | HeLa | Telomerase inhibition, G2/M phase arrest, mitochondrial dysfunction | 0.8 nM - 11.88 µM |

| Cu(II) Complex of 8-HQ Hydrazone | A-549 | ROS induction, apoptosis | More active than cisplatin |

| Cu(II) Complex of 8-HQ Derivative | MCF-7 | Apoptosis induction, caspase activation | ~1 µM |

Data compiled from various sources. frontiersin.orgnih.govnih.gov

Another significant aspect of the anticancer potential of quinoline derivatives is their ability to reverse multidrug resistance (MDR). researchgate.net MDR is a major obstacle in chemotherapy where cancer cells develop resistance to a broad range of anticancer drugs. This is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump drugs out of the cell. nih.gov Certain 5-oxyquinoline derivatives have been shown to inhibit these efflux pumps, thereby restoring the sensitivity of resistant cancer cells to chemotherapeutic agents. researchgate.netnih.gov This suggests that this compound could potentially act as an MDR modulator, although specific studies are required to confirm this.

Antioxidant Activity (e.g., DPPH and ABTS radical scavenging)

The 8-hydroxyquinoline scaffold is recognized for its antioxidant properties, which are often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.net These assays measure a compound's ability to donate a hydrogen atom or an electron to neutralize stable free radicals. nih.govnih.gov

The antioxidant mechanism of 8-HQ derivatives is attributed to the phenolic hydroxyl group (-OH) at the C-8 position. This group can scavenge free radicals, thereby interrupting oxidative chain reactions. Furthermore, the ability of the 8-hydroxyquinoline core to chelate metal ions, such as copper and iron, contributes to its antioxidant effect by preventing these metals from participating in redox reactions that generate reactive oxygen species (ROS). researchgate.net While specific IC₅₀ values for this compound are not available, studies on other derivatives demonstrate the scaffold's potential. For instance, metal complexes of related quinolines have shown significant radical scavenging activity. researchgate.net

Table 1: Representative Antioxidant Activity of Related Quinoline Compounds

| Compound/Complex | Assay | IC₅₀ (µg/mL) | Reference |

| Co(II) complex of 5-chloroquinolin-8-ol | DPPH | 9.15 | researchgate.net |

Note: The data presented is for a related compound to illustrate the antioxidant potential of the quinoline scaffold.

Anti-neurodegenerative Mechanisms (e.g., inhibition of β-amyloid aggregation)

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques. The dysregulation of biometals like copper, zinc, and iron is implicated in this process. nih.govnih.gov Derivatives of 8-hydroxyquinoline are prominent candidates for anti-neurodegenerative therapy due to their ability to act as metal chelators. nih.gov

Compounds such as Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a close analogue of the subject compound, have been shown to inhibit Aβ aggregation. nih.gov The proposed mechanism involves the chelation and redistribution of metal ions that are bound to Aβ peptides, thereby destabilizing the aggregates and preventing further plaque formation. nih.gov In vitro studies have demonstrated that various 8-hydroxyquinoline derivatives can significantly inhibit both self-induced and metal-induced Aβ aggregation. nih.gov

Table 2: In Vitro Aβ Aggregation Inhibition by a Representative 8-Hydroxyquinoline Derivative

| Compound | Assay | IC₅₀ (µM) | Reference |

| Compound 5b (an 8-HQ derivative) | Self-induced Aβ₁₋₄₂ Aggregation | 5.64 | nih.gov |

Note: Data is for a representative derivative to show the anti-aggregation potential of the 8-HQ class.

Antiviral Mechanisms (e.g., against Dengue virus)

The quinoline core is a versatile scaffold that has been explored for the development of antiviral agents against various pathogens, including the Dengue virus (DENV). nih.gov Dengue fever is a significant global health issue with no specific licensed antiviral treatments available. nih.gov

Research into novel quinoline derivatives has shown dose-dependent inhibition of DENV serotype 2 (DENV2) in vitro. nih.gov The antiviral mechanism of these compounds does not appear to be directly virucidal. Instead, they are thought to act on the early stages of the viral life cycle. nih.gov Studies on active analogues indicate that they can impair the accumulation of the viral envelope glycoprotein (B1211001) within infected cells, which is crucial for the assembly and release of new, infectious virions. nih.govnih.gov This suggests an interference with viral replication or assembly processes inside the host cell. nih.gov

Table 3: In Vitro Anti-Dengue Virus Activity of Representative Dichloro-8-hydroxyquinoline Derivatives

| Compound | Target Virus | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | DENV2 | 3.03 | 16.06 | 5.30 | nih.gov |

Note: The data is for related compounds, as specific data for this compound against DENV is not available.

Anti-inflammatory Mechanisms

Inflammation is a complex biological response, and its dysregulation is associated with numerous diseases. Quinoline derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory pathways. nih.gov A common in vitro model for studying inflammation involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators. tbzmed.ac.ir

The anti-inflammatory mechanism of related quinoline compounds involves the suppression of these mediators. For example, certain 7-chloro-4-(piperazin-1-yl) quinoline derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory molecule, in LPS-stimulated macrophages. tbzmed.ac.ir This inhibition is often linked to the downregulation of the inducible nitric oxide synthase (iNOS) enzyme at both the protein and gene expression levels. tbzmed.ac.ir Such findings suggest that the quinoline scaffold can interfere with signaling cascades that lead to an inflammatory response. tbzmed.ac.ir

Table 4: Representative In Vitro Anti-inflammatory Activity of a Related Quinoline Derivative

| Compound | Cell Line | Effect | Reference |

| 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | RAW 264.7 | Inhibition of LPS-induced NO release and iNOS protein expression | tbzmed.ac.ir |

Note: The compound listed is structurally distinct but demonstrates the anti-inflammatory potential of the broader quinoline class.

Applications in Advanced Chemical Systems and Materials Science

Development as Chemosensors for Metal Ions